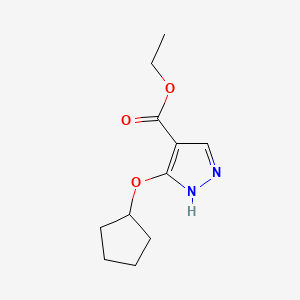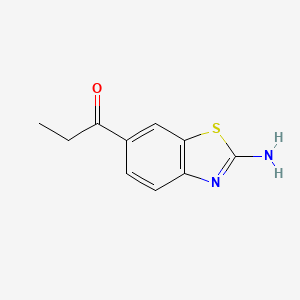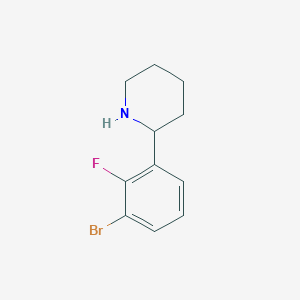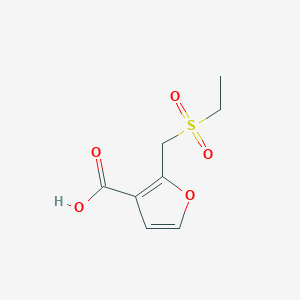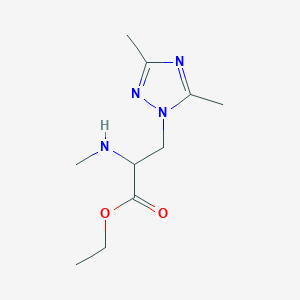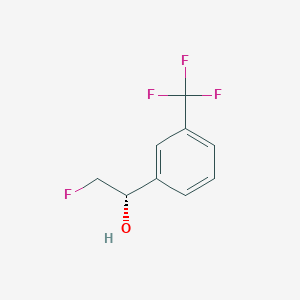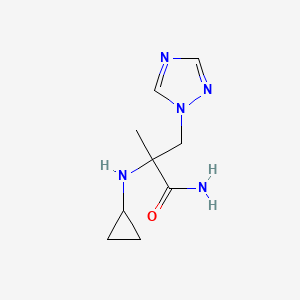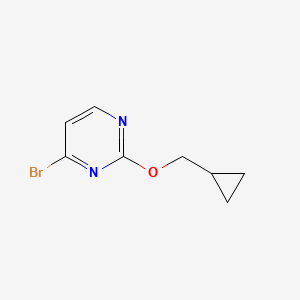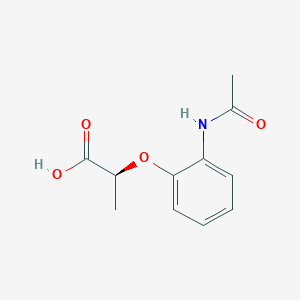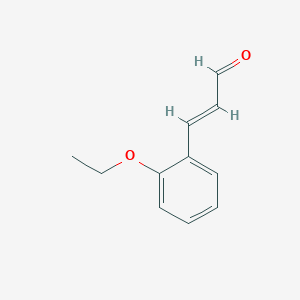
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to an isopropyl-substituted piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine typically involves the reaction of 4-isopropylpiperazine with chloromethyl sulfone under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the sulfonyl group can lead to the formation of thiols or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: The major products are substituted piperazine derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are thiols or sulfides.
Aplicaciones Científicas De Investigación
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((Chloromethyl)sulfonyl)benzene
- Chloromethyl phenyl sulfone
- 1-Chloro-4-((chloromethyl)sulfonyl)methylbenzene
Uniqueness
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine is unique due to the presence of the isopropyl-substituted piperazine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H17ClN2O2S |
|---|---|
Peso molecular |
240.75 g/mol |
Nombre IUPAC |
1-(chloromethylsulfonyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H17ClN2O2S/c1-8(2)10-3-5-11(6-4-10)14(12,13)7-9/h8H,3-7H2,1-2H3 |
Clave InChI |
PRQUXYSQSBAHPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


